N''-Hexyl-N,N,N',N'-tetramethyl-guanidine
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Overview
Description
N’‘-Hexyl-N,N,N’,N’-tetramethyl-guanidine is a chemical compound with the molecular formula C₁₁H₂₅N₃ and a molecular weight of 199.3363 g/mol . It is a guanidine derivative characterized by the presence of a hexyl group and four methyl groups attached to the nitrogen atoms. This compound is known for its strong basic properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’‘-Hexyl-N,N,N’,N’-tetramethyl-guanidine can be synthesized through the reaction of hexylamine with tetramethylurea in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of N’‘-Hexyl-N,N,N’,N’-tetramethyl-guanidine involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N’‘-Hexyl-N,N,N’,N’-tetramethyl-guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: The major products include hexylamine derivatives and tetramethylurea derivatives.
Reduction: The major products include hexylamine and tetramethylamine.
Substitution: The major products depend on the electrophile used and can include various substituted guanidine derivatives.
Scientific Research Applications
N’‘-Hexyl-N,N,N’,N’-tetramethyl-guanidine has a wide range of scientific research applications, including:
Chemistry: It is used as a strong base and catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic guanidine groups in biological systems.
Medicine: Research is being conducted on its potential use as a pharmaceutical intermediate and in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
N’‘-Hexyl-N,N,N’,N’-tetramethyl-guanidine exerts its effects through its strong basic properties. It can deprotonate acidic compounds, facilitating various chemical reactions. The compound can also act as a nucleophile, attacking electrophilic centers in substrates. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylguanidine: A similar compound with four methyl groups attached to the nitrogen atoms but lacking the hexyl group.
Hexylguanidine: A compound with a hexyl group attached to the guanidine moiety but lacking the additional methyl groups.
Uniqueness
N’‘-Hexyl-N,N,N’,N’-tetramethyl-guanidine is unique due to the presence of both the hexyl group and the four methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
89610-35-5 |
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Molecular Formula |
C11H25N3 |
Molecular Weight |
199.34 g/mol |
IUPAC Name |
2-hexyl-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C11H25N3/c1-6-7-8-9-10-12-11(13(2)3)14(4)5/h6-10H2,1-5H3 |
InChI Key |
RWCCDQPHAVOGRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=C(N(C)C)N(C)C |
Origin of Product |
United States |
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